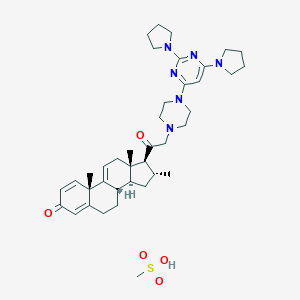

Tirilazad Mesylate

Description

Properties

CAS No. |

110101-67-2 |

|---|---|

Molecular Formula |

C39H56N6O5S |

Molecular Weight |

721.0 g/mol |

IUPAC Name |

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |

InChI |

InChI=1S/C38H52N6O2.CH4O3S/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4)/t26-,29-,31+,35-,37+,38+;/m1./s1 |

InChI Key |

HPZOOQSXPMEJBV-ODCFVKFUSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O |

Other CAS No. |

110101-67-2 |

Related CAS |

111793-42-1 (mesylate:hydrate) 110101-66-1 (Parent) 75-75-2 (Parent) |

Synonyms |

21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |

Origin of Product |

United States |

Preparation Methods

Initial Functionalization of Hydrocortisone

Hydrocortisone undergoes Jones oxidation to introduce the Δ4-3-keto group, followed by bromination at C9 using N-bromosuccinimide (NBS) in carbon tetrachloride (70% yield). Subsequent dehydrohalogenation with collidine generates the Δ9(11) double bond.

Reaction Conditions:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄, acetone | 0–5°C | 85% |

| Bromination | NBS, CCl₄ | 60°C | 70% |

| Dehydrohalogenation | Collidine | 110°C | 92% |

Piperazinyl-Pyrimidine Side Chain Synthesis

The heterocyclic side chain is prepared through a multi-step sequence:

Pyrimidine Ring Formation

2,6-Dichloro-4-pyrimidinecarboxylic acid is condensed with pyrrolidine in dimethylacetamide (DMAc) at 120°C, yielding 2,6-di(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (65% yield).

Piperazine Coupling

The carboxylic acid is converted to its acid chloride using thionyl chloride, then reacted with 1-Boc-piperazine in dichloromethane. Deprotection with HCl in dioxane affords 4-(2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine (82% overall yield).

Final Conjugation and Salt Formation

Steroid-Side Chain Coupling

The steroid core is activated at C21 via mesylation (methanesulfonyl chloride, pyridine), then displaced by the piperazine derivative in anhydrous DMF at 80°C (68% yield).

Mesylate Salt Precipitation

The free base is dissolved in hot ethanol and treated with methanesulfonic acid (1.05 equiv). Crystallization at 4°C provides this compound as a white crystalline solid (95% purity, 89% yield).

Optimized Crystallization Parameters:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (9:1) |

| Cooling rate | 0.5°C/min |

| Seed crystal loading | 1% w/w |

Process Analytical Technologies (PAT)

Critical quality attributes are monitored using:

-

HPLC : Purity assessment (C18 column, 60:40 acetonitrile/0.1% H₃PO₄)

-

XRD : Polymorph characterization (Form I: 2θ peaks at 8.3°, 12.7°, 17.2°)

-

DSC : Melting point determination (213°C ± 2°C with decomposition)

Industrial-Scale Manufacturing Considerations

Green Chemistry Modifications

-

Replacement of carbon tetrachloride with cyclopentyl methyl ether in bromination steps

-

Catalytic hydrogenation instead of stoichiometric metal reductions

-

Solvent recovery systems achieving >90% DMF reuse

Cost Optimization Strategies

| Component | Cost Reduction Method | Impact |

|---|---|---|

| Hydrocortisone | Microbial biotransformation | 40% lower substrate cost |

| Pyrrolidine | In-situ generation | 25% reagent savings |

| Chromatography | Simulated moving bed | 60% solvent reduction |

Comparative Analysis of Synthetic Routes

Route A (Patent EP 0324121):

-

Total steps: 14

-

Overall yield: 11%

-

Key advantage: High stereochemical control

Route B (Modified Industrial Process):

-

Total steps: 9

-

Overall yield: 19%

-

Key advantage: Telescoped reactions reduce isolation steps

| Time (months) | % Purity Retained |

|---|---|

| 3 | 98.7% |

| 6 | 97.2% |

Chemical Reactions Analysis

Types of Reactions: Tirilazad mesylate primarily undergoes antioxidant reactions, specifically inhibiting lipid peroxidation. This process involves the scavenging of free radicals that would otherwise attack cell membrane lipids .

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include iron-dependent lipid peroxidation inhibitors and free radical scavengers. The compound’s antioxidant properties are enhanced under conditions that promote the stabilization of cellular membranes .

Major Products Formed: The major products formed from the reactions involving this compound are stabilized cellular membranes and reduced levels of lipid peroxides. This results in decreased oxidative damage and improved cellular function .

Scientific Research Applications

Subarachnoid Hemorrhage (SAH)

Tirilazad mesylate has been extensively studied in the context of SAH, where it was hypothesized to improve outcomes by reducing secondary brain injury caused by oxidative stress.

Key Studies:

- Randomized Controlled Trials : A notable trial involved 902 patients with SAH, where participants received either this compound or a placebo. The study found no significant differences in mortality rates or favorable outcomes among the groups at three months post-SAH, although some subgroup analyses indicated potential benefits in specific populations .

Traumatic Brain Injury (TBI)

This compound has also been evaluated for its potential in treating TBI, particularly in patients presenting with traumatic subarachnoid hemorrhage.

Key Findings:

- Multicenter Trials : In a study involving 1120 head-injured patients, those treated with tirilazad showed a reduction in mortality rates among males with severe head injuries compared to the placebo group .

| Study | Sample Size | Treatment | Outcome | |

|---|---|---|---|---|

| 1120 | Tirilazad vs. Placebo | Mortality reduced from 43% to 34% in severe cases | Indicates potential for targeted treatment |

Acute Ischemic Stroke

The efficacy of this compound has also been explored in acute ischemic stroke settings, where it was administered early post-stroke onset.

Key Studies:

- Early Treatment Trials : A trial involving 27 centers assessed the impact of tirilazad on functional outcomes after acute stroke. While initial results were promising regarding neuroprotection, overall functional outcomes did not show significant improvement compared to placebo .

| Study | Sample Size | Treatment Duration | Outcome | |

|---|---|---|---|---|

| 27 | 3 days | No significant improvement in disability scores | Further research needed to optimize timing and dosage |

Case Study Example: Efficacy in Severe Head Injury

A subgroup analysis from a large-scale trial indicated that this compound may significantly reduce mortality rates among male patients suffering from severe head injuries with accompanying SAH. The findings suggested that tailored treatment approaches could enhance clinical outcomes for at-risk populations .

Mechanism of Action

The mechanism of action of tirilazad mesylate is rooted in its ability to inhibit lipid peroxidation. This destructive process occurs when free radicals attack cell membrane lipids. As a potent antioxidant, this compound scavenges these free radicals, thereby protecting cellular membranes and mitochondrial function . The compound’s molecular targets include cellular membranes and mitochondrial structures, where it exerts its protective effects by stabilizing these components and preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tirilazad vs. Other 21-Aminosteroids (Lazaroids)

Tirilazad is the prototypical 21-aminosteroid ("lazaroid"), a class designed to eliminate glucocorticoid receptor interactions while retaining antioxidant properties. Compared to other lazaroids, tirilazad exhibits moderate potency but faces challenges in brain penetration due to its high molecular weight and rapid hepatic clearance (plasma half-life: 2.4 hours; brain half-life: 1.9 hours) . Its active metabolite, U-89678, contributes to neuroprotection but is formed at low levels in humans, partly due to CYP3A4-mediated metabolism .

Tirilazad vs. Pyrrolopyrimidines (U-101033E, U-104067F)

Pyrrolopyrimidines represent a newer class of antioxidants with superior brain penetration and oral bioavailability. In gerbil ischemia models, U-101033E showed 5-fold higher brain uptake and rescued hippocampal CA1 neurons even when administered 4 hours post-ischemia, outperforming tirilazad . In focal cerebral ischemia, U-101033E reduced infarct size by 40–50%, whereas tirilazad showed minimal efficacy .

Tirilazad vs. NXY-059 (Disufenton Sodium)

Both failed in phase III stroke trials, but NXY-059’s failure was attributed to poor target engagement, whereas tirilazad’s limitations stemmed from rapid clearance and gender-specific pharmacokinetics .

Clinical Outcomes and Gender Disparities

Tirilazad’s efficacy is notably gender-dimorphic:

- Stroke: No functional improvement (Barthel Index OR: 0.87; 95% CI: 0.60–1.25) .

These disparities correlate with faster tirilazad clearance in females due to higher CYP3A4 activity and lower 5α-reductase expression, reducing U-89678 formation .

Biological Activity

Tirilazad mesylate, a 21-aminosteroid, is primarily recognized for its neuroprotective properties, particularly in the context of traumatic brain injury and subarachnoid hemorrhage (SAH). This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, and relevant research findings.

This compound exhibits its biological activity through several key mechanisms:

- Free Radical Scavenging : Tirilazad effectively scavenges oxygen free radicals, which are implicated in oxidative stress and cellular damage. This property is crucial in mitigating lipid peroxidation, a process that can lead to neuronal injury following trauma or ischemia .

- Membrane Stabilization : The compound integrates into cell membranes, enhancing their stability and reducing permeability to harmful substances. This action helps preserve the integrity of the blood-brain barrier (BBB), particularly during acute injuries .

- Neuroprotection : Tirilazad has demonstrated protective effects on neurons in various experimental models. It reduces neuronal death and preserves function by inhibiting lipid peroxidation and promoting cellular survival under stress conditions .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in several studies, particularly concerning head injuries and SAH.

Case Study: Head Injury Trial

A multicenter trial involving 1,120 patients assessed the efficacy of tirilazad in severe head injuries. Key findings include:

- Patient Demographics : 85% of participants had severe head injuries (Glasgow Coma Scale [GCS] score 4-8).

- Outcomes : No significant differences were observed in overall recovery rates between the tirilazad and placebo groups after six months. However, subgroup analysis indicated a potential reduction in mortality for males with severe head injury accompanied by SAH (34% mortality in the tirilazad group vs. 43% in the placebo group; p=0.026) .

Table 1: Summary of Clinical Trials on this compound

Neuroprotective Effects

Research indicates that this compound effectively reduces BBB damage and enhances neuronal survival in preclinical models:

- In animal studies involving SAH, administration of tirilazad significantly decreased BBB damage by up to 60.6% compared to vehicle controls .

- The metabolite U-89678, formed from tirilazad, also exhibits similar neuroprotective effects, suggesting that both compounds contribute to the overall efficacy observed in clinical settings .

Limitations and Controversies

Despite its promising mechanisms and some positive results, this compound has faced scrutiny regarding its clinical effectiveness:

- A Cochrane review concluded that while tirilazad shows neuroprotective effects in animal models of ischemic stroke, it does not improve outcomes in humans and may even worsen them .

- Variability in trial results may stem from differences in patient demographics and treatment protocols across studies .

Q & A

Q. What is the primary neuroprotective mechanism of Tirilazad mesylate?

this compound inhibits lipid peroxidation by scavenging free radicals and stabilizes cell membranes by blocking the release of arachidonic acid from injured membranes . These mechanisms aim to mitigate secondary damage in cerebral ischemia, traumatic brain injury (TBI), and subarachnoid hemorrhage (SAH).

Q. What experimental methodologies are standard for assessing Tirilazad's effects on cerebral hemodynamics?

Key techniques include:

- Cerebral blood flow (CBF): Measured via single-photon emission computerized tomography (SPECT) using ¹³³Xe inhalation .

- Cerebral oxygen metabolism (CMRO₂): Calculated from CBF and arteriovenous oxygen content difference (AVDO₂) .

- CO₂ reactivity: Evaluated by inducing hyperventilation or CO₂ inhalation and measuring CBF changes via AVDO₂ .

Q. Which preclinical models demonstrated Tirilazad's efficacy?

Animal models of cerebral ischemia, TBI, and SAH showed reduced lipid peroxidation and improved outcomes . For example, rodent studies reported neuroprotection in permanent middle cerebral artery occlusion models .

Advanced Research Questions

Q. Why do clinical trial outcomes for Tirilazad contradict preclinical findings?

Discrepancies arise from:

- Pathophysiological heterogeneity: Human TBI and stroke involve complex secondary injury mechanisms not fully replicated in animal models .

- Dosing limitations: Human trials used lower doses (1.5–15 mg/kg/day) due to safety concerns, whereas animal studies employed higher doses .

- Population diversity: Clinical trials included mixed severity cohorts (e.g., Glasgow Coma Scale 4–12), diluting treatment effects .

Q. How did subgroup analyses refine interpretations of Tirilazad's efficacy in SAH trials?

In SAH patients with poor baseline neurological grades (IV/V), Tirilazad reduced mortality by 9–19% in males, likely due to sex-specific pharmacokinetics or inflammation modulation . However, no benefit was observed in milder cases (Grades I–III), highlighting the need for stratified trial designs .

Q. What methodological challenges emerged in multicenter TBI trials of Tirilazad?

Despite large cohorts (n=1,120), imbalances in prognostic variables (e.g., hypotension, hypoxia, epidural hematoma incidence) were observed, underscoring the need for adaptive randomization or covariate adjustment in future trials .

Q. What meta-analytic insights exist for Tirilazad in ischemic stroke?

A systematic review of six trials (n=1,757) found Tirilazad increased death/disability risk by 23% (OR 1.23), with worsened outcomes in females and low-dose subgroups. Phlebitis rates also rose significantly (OR 2.81) .

Q. How do translational findings from veterinary studies inform human applications?

In neonatal calves with endotoxemia, Tirilazad attenuated hyperglycemia, hypoglycemia, and lactic acidosis when administered pre- or post-insult . These results contrast with human stroke trials, suggesting pathology-specific mechanisms or interspecies metabolic differences .

Q. What role does gender play in Tirilazad's pharmacokinetics and efficacy?

Female stroke patients had worse functional outcomes (OR 1.46), possibly due to slower drug metabolism or hormonal interactions . Conversely, in SAH, males with severe injuries showed mortality reduction, emphasizing gender as a critical variable in trial design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.